molecular formula C18H19N3O4 B13387286 5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione

5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione

Cat. No.: B13387286
M. Wt: 341.4 g/mol
InChI Key: AMAOXEGBJHLCSF-UHFFFAOYSA-N
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Description

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. It is commonly referred to as rosiglitazone and is used as an antidiabetic drug. Rosiglitazone is known to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione has several scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for studying imidazolidinedione derivatives.

    Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.

    Medicine: As an antidiabetic drug, it is extensively researched for its therapeutic potential in managing type 2 diabetes.

    Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). By binding to PPARγ, the compound modulates the expression of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another antidiabetic drug that also targets PPARγ but has a different chemical structure.

    Troglitazone: An older compound with similar effects but withdrawn from the market due to safety concerns.

Uniqueness

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione is unique in its specific chemical structure, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively modulate PPARγ makes it a valuable therapeutic agent for managing type 2 diabetes.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione

InChI

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)

InChI Key

AMAOXEGBJHLCSF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC

Origin of Product

United States

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